Ethyl 3-(but-3-enyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

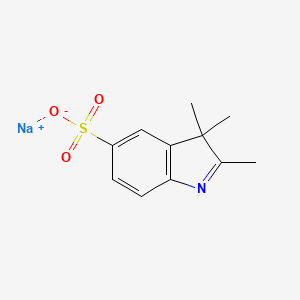

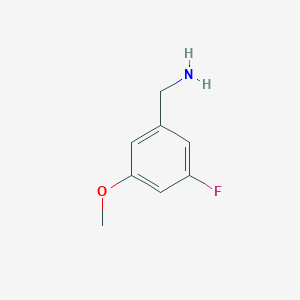

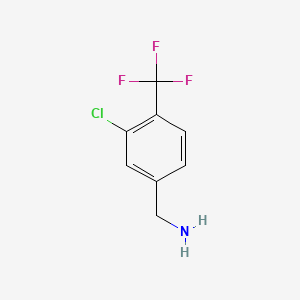

Ethyl 3-(but-3-enyl)benzoate is an ester, a type of organic compound produced by the reaction of carboxylic acids and alcohols . Esters are widely found in nature and often have pleasant odors, contributing to the characteristic fragrances of fruits and flowers . The molecular formula of Ethyl 3-(but-3-enyl)benzoate is C13H16O2 .

Synthesis Analysis

Esters, including Ethyl 3-(but-3-enyl)benzoate, can be synthesized through a reaction known as esterification . In this process, carboxylic acids react with alcohols in the presence of an acid catalyst to form esters . The synthesis of esters can also involve trans-esterification reactions .Molecular Structure Analysis

The structure of esters, including Ethyl 3-(but-3-enyl)benzoate, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification when it occurs under basic conditions, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction, and they can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-(but-3-enyl)benzoate is 204.26 . The density of Ethyl 3-(but-3-enyl)benzoate is 0.997g/cm3, and its boiling point is 289ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Anti-Juvenile Hormone Activity

Ethyl 3-(but-3-enyl)benzoate exhibits significant anti-juvenile hormone activity. This is demonstrated through its ability to induce precocious metamorphosis in larvae, such as the silkworm Bombyx mori. This activity suggests a juvenile hormone deficiency, highlighting its potential as a juvenile hormone antagonist in insect control (Kuwano et al., 2008; Ishiguro et al., 2003).

Antiplatelet Activity

Ethyl 3-(but-3-enyl)benzoate derivatives have been studied for their antiplatelet activity. One derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), has shown promise as a non-peptide protease-activated receptor 4 (PAR4) antagonist. This highlights its potential application in developing novel antiplatelet drugs (Chen et al., 2008).

Gastroprotective Activity

In the study of gastroprotective drugs, ethyl 3-(but-3-enyl)benzoate derivatives have shown efficacy. For instance, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB) demonstrated significant protective effects against ethanol-induced gastric mucosal ulcers in rats. This suggests potential applications in the treatment of gastric ulcers (Halabi et al., 2014).

Inhibition of Juvenile Hormone Synthesis

Some derivatives of ethyl 3-(but-3-enyl)benzoate have been shown to inhibit juvenile hormone synthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes. This further emphasizes its potential in controlling insect populations (Kaneko et al., 2011).

Effects on Copolymerization

Ethyl 3-(but-3-enyl)benzoate influences the copolymerization process of ethylene with higher α-olefins, as observed in studies involving TiCl4/MgCl2 catalytic systems. This suggests applications in polymer chemistry and materials science (Soga et al., 1983).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(but-3-enyl)benzoate was not found, safety data sheets for similar compounds like ethyl benzoate suggest precautions such as avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

ethyl 3-but-3-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQZPSZAZDMFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641152 |

Source

|

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(but-3-enyl)benzoate | |

CAS RN |

731772-84-2 |

Source

|

| Record name | Ethyl 3-(3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)